[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13493355
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
![[Methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid -](/images/structure/VC13493355.png)
Specification
Molecular Formula | C8H16N2O2 |
---|---|
Molecular Weight | 172.22 g/mol |
IUPAC Name | 2-[methyl-(1-methylpyrrolidin-3-yl)amino]acetic acid |
Standard InChI | InChI=1S/C8H16N2O2/c1-9-4-3-7(5-9)10(2)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Standard InChI Key | LIURLGNVDSYFFF-UHFFFAOYSA-N |
SMILES | CN1CCC(C1)N(C)CC(=O)O |
Canonical SMILES | CN1CCC(C1)N(C)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle—with a methyl group at the 1-position and a [methyl-amino]-acetic acid substituent at the 3-position. This configuration introduces two chiral centers at the 3-position of the pyrrolidine ring and the α-carbon of the acetic acid moiety, resulting in four possible stereoisomers. The IUPAC name, 2-[methyl-(1-methylpyrrolidin-3-yl)amino]acetic acid, reflects this substitution pattern.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₁₈N₂O₂ |
Molecular Weight | 186.25 g/mol |
IUPAC Name | 2-[methyl-(1-methylpyrrolidin-3-yl)amino]acetic acid |
SMILES | CN1CCC(C1)N(C)CC(=O)O |
InChI Key | JUOVTQCEUCMNFM-UHFFFAOYSA-N |
PubChem CID | 65063644 |
The planar structure and polar functional groups confer moderate water solubility, while the pyrrolidine ring enhances lipid permeability, making it a candidate for central nervous system (CNS)-targeted therapeutics .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of [methyl-(1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves a multi-step process:
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Pyrrolidine Ring Formation: A cyclization reaction between malic acid (compound I) and methylamine (compound II) under reflux conditions generates 3-hydroxy-1-methylcyclobutanediamide (compound III) .
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Reductive Amination: Compound III undergoes reduction using sodium borohydride or analogous agents to yield 1-methyl-3-pyrrolidinol .
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Functionalization: The amino-acetic acid moiety is introduced via nucleophilic substitution or coupling reactions, often employing ethyl bromoacetate followed by hydrolysis.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Malic acid, methylamine, toluene, reflux | 65% |
2 | NaBH₄, THF, 0°C to RT | 72% |
3 | Ethyl bromoacetate, K₂CO₃, DMF | 58% |
Optimized protocols prioritize safety by avoiding pyrophoric reductants like lithium aluminum hydride, instead favoring sodium borohydride . The use of toluene or xylene as solvents improves reaction efficiency, while crystallization steps enhance intermediate purity .
Comparative Analysis with Related Compounds
Stereochemical Considerations
Enantiomeric purity significantly impacts pharmacological activity. The (R)-configuration at the pyrrolidine 3-position improves M₃ mAChR binding by 3-fold compared to the (S)-enantiomer . Racemic mixtures, in contrast, show reduced efficacy and selectivity, underscoring the need for asymmetric synthesis .
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